
3-epi-vitamin D3
描述
作用机制
Target of Action
3-Epi-Vitamin D3, also known as Epicholecalciferol, is a natural metabolite of the seco-steroid vitamin D3 . Its primary target is the Vitamin D Nuclear Receptor (VDR), a ligand-dependent transcription regulator . The VDR plays a crucial role in various physiological processes, including calcium homeostasis, cell proliferation, differentiation, and immune modulation .
Mode of Action
this compound exerts its biological activity through binding to its cognate VDR . This binding triggers a series of biochemical reactions that lead to the regulation of gene expression. The 3-epimer maintains the number of hydrogen bonds by an alternative water-mediated interaction to compensate for the abolished interaction with Ser278 .
Biochemical Pathways
The production of this compound involves the conversion of 7-dehydrocholesterol in the skin to vitamin D3 via UV-B. Vitamin D3 is then hydroxylated in the liver to 25-hydroxyvitamin D3 and subsequently in the kidneys to 1,25-dihydroxyvitamin D3, the biologically active form . The C3-epimerization pathway produces an active metabolite with similar biochemical and biological properties to those of the 1α,25 (OH) 2 D 3 .
Pharmacokinetics
It is known that the metabolic stability of 3-epi-1α,25 (oh)2d3 is higher than its primary metabolites . This suggests that this compound may have a longer half-life in the body, potentially leading to a more sustained biological effect.
Result of Action
The result of this compound action is tissue-specific and exhibits the lowest calcemic effect compared to that induced by 1α,25 (OH) 2 D 3 . It has been demonstrated to have significant biological activity, making this natural metabolite an interesting ligand for clinical applications .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, UV-B radiation from sunlight is necessary for the initial conversion of 7-dehydrocholesterol to vitamin D3 in the skin . Furthermore, the status of vitamin D in the body can be determined using 3-epi-25(OH)D3 as a biomarker .
生化分析
Biochemical Properties
3-Epivitamin D3 plays a significant role in biochemical reactions, particularly as a Hedgehog pathway inhibitor. This pathway is crucial for cell differentiation and tissue patterning during embryonic development. 3-Epivitamin D3 interacts with several biomolecules, including enzymes and proteins. For instance, it has been shown to upregulate the enzyme Cyp24A1 in various cell lines such as U87MG, HT-29, and C3H10T1/2 . This upregulation indicates its involvement in the metabolism of vitamin D3 and its analogs.
Cellular Effects
The effects of 3-epivitamin D3 on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, 3-epivitamin D3 has been observed to inhibit the Hedgehog signaling pathway, which is essential for the regulation of cell growth and differentiation . This inhibition can lead to changes in gene expression and alterations in cellular metabolism, impacting various cell types differently.
Molecular Mechanism
At the molecular level, 3-epivitamin D3 exerts its effects through binding interactions with specific biomolecules. It acts as an inhibitor of the Hedgehog pathway by binding to and inhibiting the activity of key proteins involved in this pathway . This inhibition results in the downregulation of target genes and subsequent changes in cellular behavior. Additionally, 3-epivitamin D3 can modulate the activity of enzymes such as Cyp24A1, further influencing gene expression and metabolic processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-epivitamin D3 have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that 3-epivitamin D3 is relatively stable under controlled conditions, with minimal degradation over time . Long-term exposure to 3-epivitamin D3 has been associated with sustained inhibition of the Hedgehog pathway and consistent upregulation of Cyp24A1 in various cell lines .
Dosage Effects in Animal Models
The effects of 3-epivitamin D3 vary with different dosages in animal models. At lower doses, it effectively inhibits the Hedgehog pathway without causing significant adverse effects . At higher doses, there may be toxic or adverse effects, including potential disruptions in calcium homeostasis and other metabolic processes . These dosage-dependent effects highlight the importance of careful dose optimization in therapeutic applications.
Metabolic Pathways
3-Epivitamin D3 is involved in several metabolic pathways, particularly those related to vitamin D metabolism. It interacts with enzymes such as Cyp24A1, which is responsible for the hydroxylation and subsequent breakdown of vitamin D3 and its analogs . This interaction affects metabolic flux and the levels of various metabolites, influencing overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, 3-epivitamin D3 is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites where it can exert its biochemical effects . The distribution of 3-epivitamin D3 within the body is influenced by its hydrophobic nature, which allows it to readily cross cell membranes and accumulate in lipid-rich tissues .
Subcellular Localization
The subcellular localization of 3-epivitamin D3 is critical for its activity and function. It is primarily localized in the cytoplasm and nucleus, where it can interact with target proteins and modulate gene expression . Post-translational modifications and targeting signals may direct 3-epivitamin D3 to specific cellular compartments, enhancing its efficacy in inhibiting the Hedgehog pathway and regulating metabolic processes .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-epi-vitamin D3 involves several steps, including the hydroxylation of vitamin D3. One method involves the use of liquid-liquid extraction with a hexane/dichloromethane mixture, followed by chromatographic separation . Another method employs a two-dimensional ultra-performance liquid chromatography (UPLC) separation coupled with tandem mass spectrometry (MS/MS) detection .
Industrial Production Methods: Industrial production of this compound typically involves the use of advanced chromatographic techniques to ensure high purity and yield. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often used for the accurate detection and quantification of this compound in serum samples .
化学反应分析
Types of Reactions: 3-epi-vitamin D3 undergoes various chemical reactions, including hydroxylation and oxidation. The hydroxylation of 3-epi-25-hydroxyvitamin D3 forms 3-epi-1α,25-dihydroxyvitamin D3 .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include hexane, isopropanol, methanol, dichloromethane, and formic acid . The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.
Major Products: The major products formed from the reactions involving this compound include 3-epi-1α,25-dihydroxyvitamin D3 and other hydroxylated metabolites .
科学研究应用
3-epi-vitamin D3 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used as a biomarker to determine the status of vitamin D in the body and can be employed as an analytical standard to measure the concentration of 3-epi-25-hydroxyvitamin D3 molecules in human serum . Additionally, its high metabolic stability and significant biological activity make it an interesting ligand for clinical applications .
相似化合物的比较
Similar Compounds: Similar compounds to 3-epi-vitamin D3 include 1α,25-dihydroxyvitamin D3, 25-hydroxyvitamin D3, and 24,25-dihydroxyvitamin D3 .
Uniqueness: This compound is unique due to its high metabolic stability and lower calcemic effect compared to other forms of vitamin D . This makes it a valuable compound for clinical applications, particularly in situations where minimizing calcium-related side effects is important.
属性
IUPAC Name |
(1R,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-27(25,26)5)12-13-23-18-24(28)14-11-20(23)3/h12-13,19,21,24-26,28H,3,6-11,14-18H2,1-2,4-5H3/b22-12+,23-13-/t21-,24-,25-,26+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYSXJUFSXHHAJI-YHJXBONMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](CCC3=C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57651-82-8, 8050-67-7 | |
| Record name | Epicholecalciferol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057651828 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexanol, 3-[(2E)-2-[(1R,3aS,7aR)-1-[(1R)-1,5-dimethylhexyl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-, (1S,3Z) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Epicholecalciferol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PNV64AM2H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


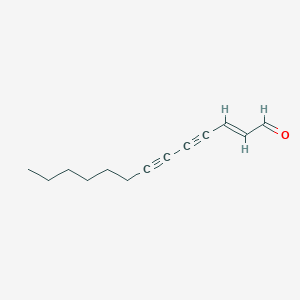
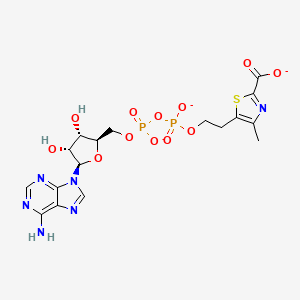

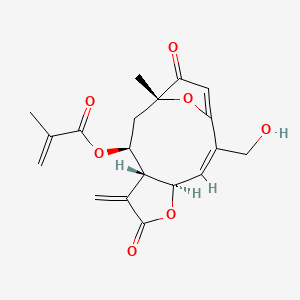
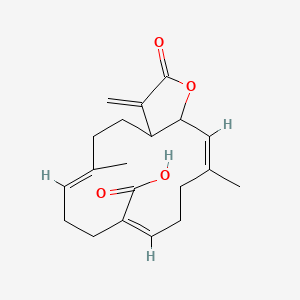
![2-[(Z)-[(1Z)-1-(diaminomethylidenehydrazinylidene)butan-2-ylidene]amino]guanidine](/img/structure/B1232743.png)
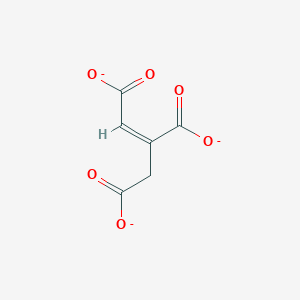
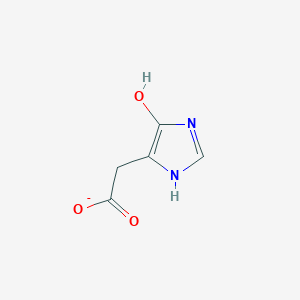



![{4-[(2S)-2-amino-2-carboxyethyl]phenyl}oxidaniumyl](/img/structure/B1232752.png)
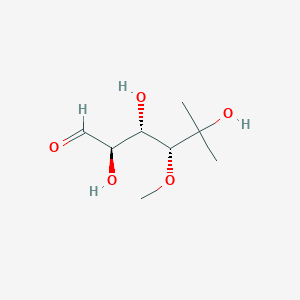
![[(E)-C-[4-(2,2-dimethylpropanoyl)phenyl]-N-methoxycarbonimidoyl] 4-(2,2-dimethylpropanoyl)benzoate](/img/structure/B1232756.png)
